
2H-1-Benzopyran-2-imine, 3-(2-benzothiazolyl)-6-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-imine, 3-(2-benzothiazolyl)-6-bromo-: is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzopyran ring fused with an imine group and a benzothiazole moiety, with a bromine atom attached at the sixth position of the benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-imine, 3-(2-benzothiazolyl)-6-bromo- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzopyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Imine Group: The imine group can be introduced by reacting the benzopyran derivative with an amine under dehydrating conditions.
Attachment of the Benzothiazole Moiety: This step involves the coupling of the benzopyran-imine intermediate with a benzothiazole derivative, often using a palladium-catalyzed cross-coupling reaction.
Bromination: The final step is the bromination of the compound at the sixth position of the benzopyran ring, which can be achieved using bromine or a brominating agent like N-bromosuccinimide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imine group, leading to the formation of oxime derivatives.
Reduction: Reduction of the imine group can yield amine derivatives.
Substitution: The bromine atom at the sixth position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biological Probes: It can be used as a fluorescent probe for studying biological processes due to its unique photophysical properties.
Industry:
Materials Science: The compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-imine, 3-(2-benzothiazolyl)-6-bromo- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
2H-1-Benzopyran-2-imine, 3-(2-benzothiazolyl)-: Lacks the bromine atom at the sixth position.
2H-1-Benzopyran-2-imine, 3-(2-benzothiazolyl)-6-chloro-: Similar structure but with a chlorine atom instead of bromine.
2H-1-Benzopyran-2-imine, 3-(2-benzothiazolyl)-6-fluoro-: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: The presence of the bromine atom at the sixth position of the benzopyran ring in 2H-1-Benzopyran-2-imine, 3-(2-benzothiazolyl)-6-bromo- imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for halogen bonding interactions. These properties can be exploited in various applications, making this compound distinct from its analogs.
Properties
CAS No. |
111016-52-5 |
|---|---|
Molecular Formula |
C16H9BrN2OS |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-bromochromen-2-imine |
InChI |
InChI=1S/C16H9BrN2OS/c17-10-5-6-13-9(7-10)8-11(15(18)20-13)16-19-12-3-1-2-4-14(12)21-16/h1-8,18H |
InChI Key |
GTROFPYAZCWJBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=CC(=C4)Br)OC3=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


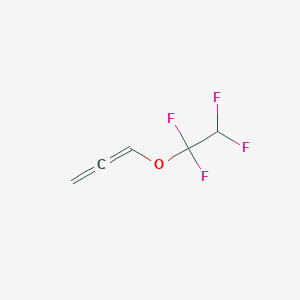
![11-Butyl-11H-benzo[a]carbazole](/img/structure/B14316902.png)
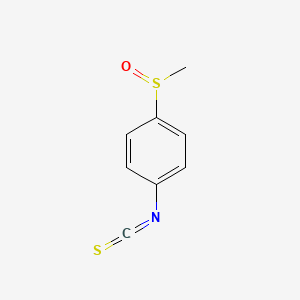
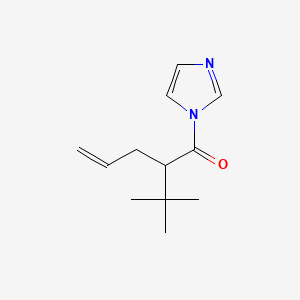

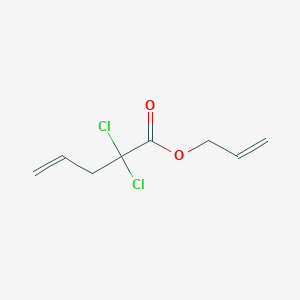
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)
![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)

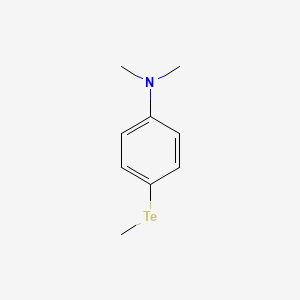

![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)
![([1,1'-Biphenyl]-2-yl)(4-methylphenyl)methanone](/img/structure/B14316951.png)
![5-[1-(Phenylselanyl)ethyl]oxolan-2-one](/img/structure/B14316955.png)
